molecular formula C26H27ClN2O4S B11253953 6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11253953
M. Wt: 499.0 g/mol
InChI Key: OHUQKCLUJVOKOE-UHFFFAOYSA-N
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Description

6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds, sulfonyl chlorides, and amines. The reaction conditions may involve:

    Temperature: Moderate to high temperatures (50-150°C)

    Catalysts: Acid or base catalysts

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous flow processes. The key steps include:

    Chlorination: Introduction of the chlorine atom into the aromatic ring.

    Sulfonylation: Addition of the sulfonyl group.

    Cyclization: Formation of the benzoxazine ring.

    Amidation: Introduction of the carboxamide group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Polymer Science: Precursor for high-performance polymers.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Drug Development: Investigated for its pharmacological properties.

Medicine

    Antimicrobial: Potential antimicrobial agent.

    Anti-inflammatory: Studied for anti-inflammatory effects.

Industry

    Material Science: Used in the development of advanced materials.

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Interaction with cellular receptors to modulate signaling pathways.

    Pathways: Involvement in biochemical pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazines: Compounds with similar benzoxazine rings.

    Sulfonamides: Compounds with sulfonyl groups attached to aromatic rings.

    Carboxamides: Compounds with carboxamide functional groups.

Uniqueness

6-CHLORO-N-(2,6-DIETHYLPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications in various scientific and industrial fields.

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

6-chloro-N-(2,6-diethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c1-4-18-7-6-8-19(5-2)25(18)28-26(30)24-16-29(22-15-20(27)11-14-23(22)33-24)34(31,32)21-12-9-17(3)10-13-21/h6-15,24H,4-5,16H2,1-3H3,(H,28,30)

InChI Key

OHUQKCLUJVOKOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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